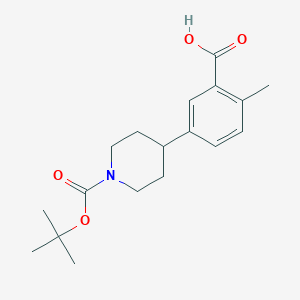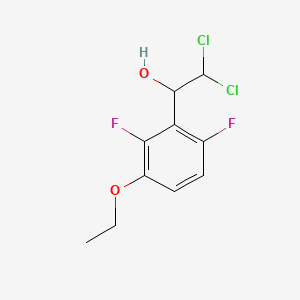
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is a chemical compound with the molecular formula C10H10Cl2F2O2. It is known for its unique structural features, including the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol typically involves the reaction of 3-ethoxy-2,6-difluorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
科学的研究の応用
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to these targets, contributing to its biological activity.
類似化合物との比較
- 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol
- 2,2-Dichloro-1-(2,6-difluorophenyl)ethanol
- 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol
Comparison: Compared to its analogs, 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is unique due to the presence of both ethoxy and difluorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H10Cl2F2O2 |
|---|---|
分子量 |
271.08 g/mol |
IUPAC名 |
2,2-dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C10H10Cl2F2O2/c1-2-16-6-4-3-5(13)7(8(6)14)9(15)10(11)12/h3-4,9-10,15H,2H2,1H3 |
InChIキー |
XHFZSPQLEOLBKR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)F)C(C(Cl)Cl)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)


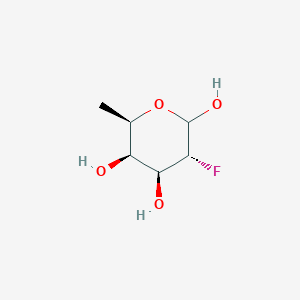
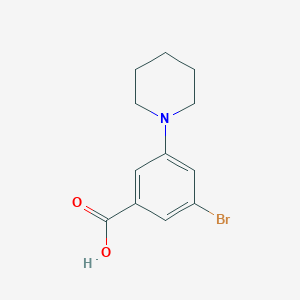
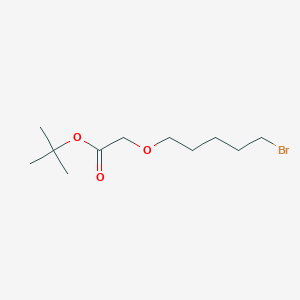
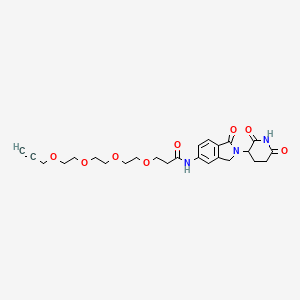
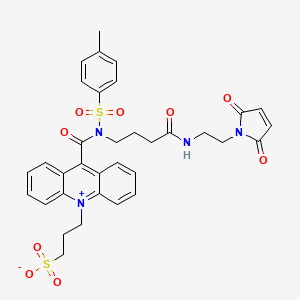
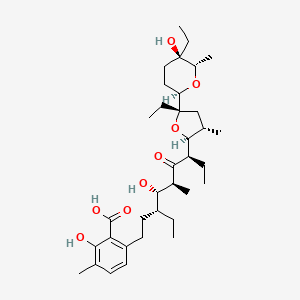
![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
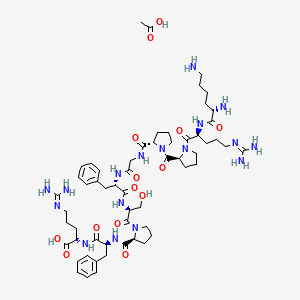
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
